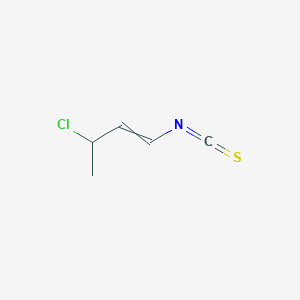
3-Chloro-1-isothiocyanatobut-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-1-isothiocyanatobut-1-ene is an organic compound with the molecular formula C5H6ClNS It is a derivative of butene, featuring both a chlorine atom and an isothiocyanate group attached to the carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-isothiocyanatobut-1-ene typically involves the reaction of 3-chloro-1-butene with thiophosgene (CSCl2) under controlled conditions. The reaction proceeds via the formation of an intermediate dithiocarbamate, which subsequently undergoes desulfurization to yield the desired isothiocyanate product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using a continuous flow reactor. This method allows for better control over reaction parameters, such as temperature and pressure, ensuring a higher yield and purity of the final product. The use of safer and more environmentally friendly reagents, such as cyanuric acid, can also be incorporated to minimize hazardous by-products .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-1-isothiocyanatobut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or alcohols, leading to the formation of new functionalized derivatives.
Addition Reactions: The double bond in the butene moiety can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Cyclization Reactions: The isothiocyanate group can react with nucleophiles to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Electrophiles: Halogens (e.g., Br2, Cl2) and hydrogen halides (e.g., HCl, HBr) are typical electrophiles for addition reactions.
Catalysts: Lewis acids, such as AlCl3 or BF3, can be used to facilitate certain reactions.
Major Products Formed
Substitution Products: Functionalized derivatives with various substituents replacing the chlorine atom.
Addition Products: Halogenated or hydrogenated derivatives of the original compound.
Cyclization Products:
Wissenschaftliche Forschungsanwendungen
3-Chloro-1-isothiocyanatobut-1-ene has several applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Materials Science: The compound can be used in the development of novel polymers and materials with unique properties, such as enhanced thermal stability or conductivity.
Biological Studies: Its derivatives have been investigated for their potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 3-Chloro-1-isothiocyanatobut-1-ene involves its reactivity towards nucleophiles and electrophiles. The isothiocyanate group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids, potentially leading to the inhibition of enzymatic activities or disruption of cellular processes. The chlorine atom can also participate in electrophilic substitution reactions, further modifying the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-1-butene: A structurally similar compound lacking the isothiocyanate group.
1-Isothiocyanatobut-1-ene: A compound with a similar isothiocyanate group but without the chlorine atom.
3-Chloro-2-isothiocyanatopropene: A related compound with a different carbon chain length and position of the functional groups.
Uniqueness
3-Chloro-1-isothiocyanatobut-1-ene is unique due to the presence of both a chlorine atom and an isothiocyanate group on the same carbon chain.
Eigenschaften
CAS-Nummer |
76855-05-5 |
|---|---|
Molekularformel |
C5H6ClNS |
Molekulargewicht |
147.63 g/mol |
IUPAC-Name |
3-chloro-1-isothiocyanatobut-1-ene |
InChI |
InChI=1S/C5H6ClNS/c1-5(6)2-3-7-4-8/h2-3,5H,1H3 |
InChI-Schlüssel |
DAKBZDVRBLRZJG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C=CN=C=S)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




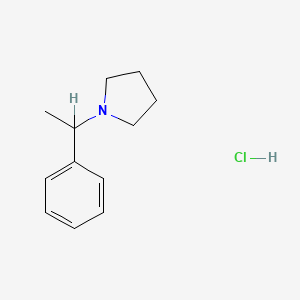
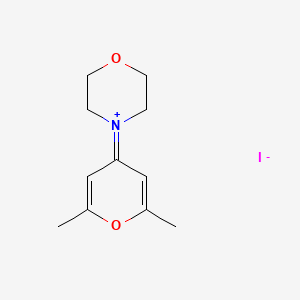
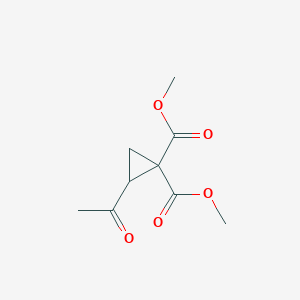
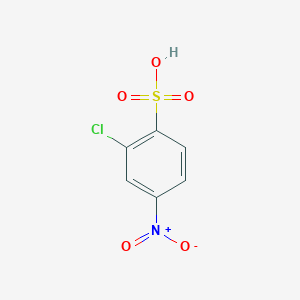



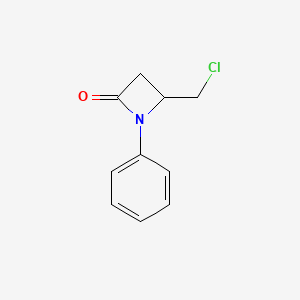

![4-[Tert-butyl(nitroso)amino]-3-hydroxybutanoic acid](/img/structure/B14435347.png)
![1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]-](/img/structure/B14435348.png)

